1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-Methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the reaction of 1-methylpiperazine with appropriate reagents to form the pyrazolopyrimidine scaffold, followed by further functionalization to introduce the piperidin-1-yl and 4-methylpiperazin-1-yl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
This compound has shown promise in several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic applications.
Medicine: It may have potential as a drug candidate for treating various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine stands out due to its unique structure and potential applications. Similar compounds include other pyrazolopyrimidines and related heterocyclic compounds, which may have different biological activities and uses.
List of Similar Compounds
Pyrazolopyrimidines
Piperazines
Piperidines
Other heterocyclic compounds
This compound's versatility and potential make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation and advancement in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-methyl-6-(4-methylpiperazin-1-yl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7/c1-20-8-10-23(11-9-20)16-18-14-13(12-17-21(14)2)15(19-16)22-6-4-3-5-7-22/h12H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFPGBQUQVZMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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